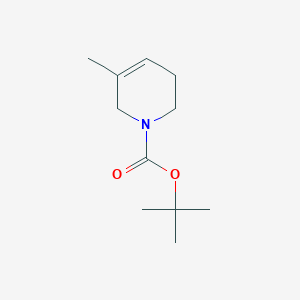

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h6H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRFKXCKHZQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate. This important heterocyclic building block is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step. The presented pathway is a multi-step sequence commencing with the catalytic hydrogenation of 3-methylpyridine to afford 3-methylpiperidine, followed by its protection with a tert-butoxycarbonyl (Boc) group, and culminating in the regioselective introduction of a double bond to yield the desired product.

Introduction: The Significance of Substituted Dihydropyridines

Substituted piperidine and dihydropyridine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active molecules and approved pharmaceuticals. Their conformational flexibility and ability to present substituents in a defined three-dimensional space make them ideal for interacting with biological targets. This compound, in particular, offers a versatile platform for further chemical elaboration, with the Boc-protected nitrogen allowing for selective modifications at other positions of the ring.

This guide will focus on a logical and efficient three-stage synthesis, designed for both laboratory-scale preparation and potential scalability. Each stage will be discussed in detail, emphasizing the underlying chemical principles and providing actionable protocols.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-stage process as depicted below. This strategy leverages a commercially available starting material and employs well-established, high-yielding chemical transformations.

Stage 1: Synthesis of 3-Methylpiperidine via Catalytic Hydrogenation

The initial step involves the reduction of the aromatic pyridine ring of 3-methylpyridine to the corresponding saturated piperidine. Catalytic hydrogenation is the most efficient and scalable method for this transformation.[1]

Mechanistic Considerations and Catalyst Selection

The hydrogenation of pyridines requires a catalyst to overcome the aromatic stability of the ring. Noble metal catalysts such as platinum, palladium, rhodium, and ruthenium are highly effective.[2] The reaction proceeds through a series of stepwise additions of hydrogen atoms to the pyridine ring, which is adsorbed onto the catalyst surface. This process involves partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine.[1]

For this synthesis, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a robust choice, often used in an acidic medium like glacial acetic acid to facilitate the reduction.[1] Alternatively, Rhodium(III) oxide (Rh₂O₃) has demonstrated high activity under milder conditions.[3]

Experimental Protocol: Catalytic Hydrogenation using PtO₂

Materials:

-

3-Methylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen Gas (high pressure)

-

High-pressure reaction vessel (autoclave)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

To a high-pressure reaction vessel, add 3-methylpyridine (1.0 g) and glacial acetic acid (5 mL).[1]

-

Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere.[1]

-

Seal the reaction vessel and purge with nitrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to 70 bar.[1]

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain crude 3-methylpiperidine.

-

The crude product can be purified by distillation or column chromatography on silica gel.

| Parameter | Condition | Reference |

| Catalyst | Platinum(IV) oxide (PtO₂) | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| Hydrogen Pressure | 70 bar | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

Stage 2: N-Boc Protection of 3-Methylpiperidine

With the 3-methylpiperidine in hand, the next step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to modulate the reactivity of the nitrogen atom and to direct subsequent reactions to other positions on the ring.

Rationale for Boc Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including exposure to nucleophiles and bases, and its facile removal under acidic conditions. The introduction of the bulky Boc group also influences the conformational preference of the piperidine ring, which can be exploited in subsequent stereoselective transformations.

Experimental Protocol: Boc Protection

Materials:

-

3-Methylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-methylpiperidine (1.0 eq.) in DCM or THF.

-

Add a base such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-methylpiperidine.

-

The product can be purified by flash column chromatography on silica gel.

| Parameter | Condition |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine or Sodium Bicarbonate |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

Stage 3: Regioselective Dehydrogenation to form the Dihydropyridine

The final stage of the synthesis is the introduction of a double bond into the N-Boc-3-methylpiperidine ring to form the target dihydropyridine. A regioselective method is required to yield the desired 1,2,5,6-tetrahydropyridine isomer. A reliable method for this transformation is the Polonovski-Potier reaction or a modification thereof, which proceeds through an N-oxide intermediate.

Mechanistic Pathway

The dehydrogenation can be achieved in a two-step sequence. First, the N-Boc-3-methylpiperidine is oxidized to the corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then treated with an activating agent, such as trifluoroacetic anhydride (TFAA), which facilitates an elimination reaction to form the enamine, our target molecule.

Experimental Protocol: Dehydrogenation

Materials:

-

N-Boc-3-methylpiperidine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-3-methylpiperidine (1.0 eq.) in DCM and cool to 0 °C.

-

Add m-CPBA (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion of the oxidation, add trifluoroacetic anhydride (1.5 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove excess oxidant, followed by saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Parameter | Condition |

| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Activating Agent | Trifluoroacetic anhydride (TFAA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours (total) |

Characterization and Purity Analysis

The identity and purity of the final product, as well as the intermediates, should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The described methods are based on well-established chemical transformations, ensuring reproducibility and scalability.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Synthesis of 3-methylpiperidine. PrepChem.com. (n.d.). [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Royal Society of Chemistry. [Link]

Sources

The Strategic Intermediate: A Technical Guide to tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Foreword: The Unassuming Workhorse of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the synthetic pathways to novel therapeutics are paved with critical intermediates—molecules that, while not the final active pharmaceutical ingredient, are indispensable to its creation. tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a Boc-protected tetrahydropyridine derivative, represents a quintessential example of such a strategic building block. Its unique structural features offer a versatile scaffold for the elaboration of complex molecular architectures, particularly in the synthesis of piperidine-containing bioactive compounds. The tetrahydropyridine core is a prevalent motif in numerous natural products and synthetic drugs, recognized for its role in compounds targeting a range of biological pathways.[1] This guide provides an in-depth exploration of the physicochemical properties, synthesis, and characterization of this pivotal, yet often unheralded, intermediate for researchers, scientists, and professionals in drug development.

Core Physicochemical Characteristics

The precise physicochemical properties of this compound are not extensively documented under a single CAS registry number. However, by synthesizing data from analogous structures and spectroscopic analysis, a comprehensive profile can be established. This compound is typically isolated as a colorless to pale yellow oil.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | Calculated |

| Molecular Weight | 197.27 g/mol | Calculated |

| Physical Form | Colorless to pale yellow oil | [2] |

| Boiling Point | Not explicitly reported; expected to be >200 °C at atmospheric pressure | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) | [2] |

| Storage Temperature | 2-8°C is recommended for long-term stability | Inferred from related compounds |

Spectroscopic and Analytical Profile: A Validating Signature

The structural integrity of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. The following data provides a reliable analytical signature for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for the structural elucidation of the molecule, confirming the presence and connectivity of all atoms.

-

¹H-NMR (500 MHz, CDCl₃): δ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H).[3]

-

¹³C-NMR (126 MHz, CDCl₃): δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

-

IR (film): νₘₐₓ 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 cm⁻¹.[3] The strong absorption band around 1693 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc-protecting group.

Strategic Synthesis: A Mechanistic Perspective

The synthesis of this compound is not widely detailed in dedicated publications but can be inferred from methodologies applied to structurally similar tetrahydropyridines. A common and effective approach involves the protection of a pre-existing piperidine derivative followed by functional group manipulation.

A plausible synthetic pathway initiates from a suitable methyl-substituted piperidine precursor. The critical step is the introduction of the Boc-protecting group onto the nitrogen atom, which serves to modulate its reactivity and prevent unwanted side reactions during subsequent synthetic transformations.

Experimental Protocol: Characterization Workflow

The following workflow outlines the standard procedure for the characterization and purity assessment of a synthesized batch of this compound. This self-validating system ensures the identity and quality of the intermediate before its use in downstream applications.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate. The tetrahydropyridine scaffold is a cornerstone in the design of a multitude of pharmacologically active agents. The Boc-protecting group can be readily removed under acidic conditions, revealing a secondary amine that serves as a handle for further chemical modifications, such as N-alkylation or N-arylation.

The double bond within the tetrahydropyridine ring offers a site for various chemical transformations, including hydrogenation to access substituted piperidines, or electrophilic additions to introduce further diversity. This strategic positioning of functional handles makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, derivatives of tetrahydropyridine are being investigated as inhibitors of proinflammatory proteins and as agents with activity in the central nervous system.[1]

Conclusion: An Essential Component in the Synthetic Chemist's Toolbox

While it may not be the final, celebrated therapeutic agent, this compound is a testament to the importance of well-designed intermediates in the intricate process of drug discovery. Its stable, yet reactive nature provides a reliable and versatile platform for the construction of more complex, biologically active molecules. A thorough understanding of its physicochemical properties, spectroscopic signature, and synthetic accessibility, as outlined in this guide, is paramount for any researcher or scientist working at the forefront of medicinal chemistry.

References

-

Supplementary Information for a relevant study. Macmillan Group - Princeton University. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. [Link]

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. National Institutes of Health (NIH). [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

-

1,2,3,6-Tetrahydropyridine. PubChem. [Link]

-

1-Methyl-1,2,3,6-tetrahydropyridine. NIST WebBook. [Link]

Sources

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate CAS number lookup

An In-Depth Technical Guide to tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

The tetrahydropyridine (THP) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] These six-membered nitrogen-containing heterocycles offer a versatile three-dimensional framework that can be strategically functionalized to interact with a wide range of biological targets.[2][3] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as seen in this compound, enhances the synthetic utility of this scaffold. The Boc group is stable under a variety of reaction conditions yet can be removed under mild acidic conditions, allowing for precise, stepwise elaboration of the molecule.[4]

This guide focuses on this compound, a specific derivative of the tetrahydropyridine family. It is important to note that a dedicated CAS number for this particular compound is not readily found in public databases, suggesting it may be a novel or less-common synthetic intermediate. Therefore, this document will serve as a comprehensive technical guide to its plausible synthesis, expected physicochemical and spectroscopic properties, and its potential applications in drug discovery, based on the established chemistry of its close analogues. The presence of the methyl group at the 3-position offers a valuable point of structural variation for probing structure-activity relationships (SAR) in drug design.[5]

Physicochemical and Predicted Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application. Below is a table summarizing the core properties of this compound, with some properties predicted based on its structure and data from similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₉NO₂ | Calculated |

| Molecular Weight | 197.27 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Analogy to similar N-Boc-tetrahydropyridines |

| Boiling Point | Predicted: >250 °C at 760 mmHg | Analogy |

| Solubility | Predicted: Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH). Insoluble in water. | Analogy |

| Stability | Stable under neutral and basic conditions. Labile to strong acids. | General knowledge of Boc-protected amines[4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol outlines a plausible and efficient synthetic route.

Proposed Synthetic Pathway

A logical approach to the target molecule involves the protection of a substituted piperidine, followed by the introduction of the double bond.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Introduction

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate belongs to the class of N-Boc protected tetrahydropyridines, which are versatile intermediates in the synthesis of a wide array of biologically active molecules and natural products. The strategic placement of the methyl group at the 3-position and the presence of the tert-butoxycarbonyl (Boc) protecting group offer unique opportunities for stereoselective functionalization and peptide modifications. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount to ensuring the integrity of synthetic pathways and the quality of downstream applications. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both theoretical rationale and practical guidance for its characterization.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: Structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra, drawing upon established chemical shift principles and data from analogous compounds.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the dihydropyridine ring, the methyl group, and the tert-butyl group of the Boc protecting group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| t-Butyl (Boc) | ~1.45 | singlet | 9H | A strong, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group. |

| C2-H₂ | ~3.50 | triplet | 2H | Protons adjacent to the nitrogen atom are deshielded. |

| C6-H₂ | ~3.60 | triplet | 2H | Also adjacent to the nitrogen, showing a similar chemical shift to C2-H₂. |

| C5-H₂ | ~2.40 | multiplet | 2H | Allylic protons, expected to be a multiplet due to coupling with C6-H₂. |

| C4-H | ~5.40 | broad singlet | 1H | Vinylic proton, its chemical shift is influenced by the double bond and adjacent substituents. |

| C3-CH₃ | ~1.70 | singlet | 3H | Methyl group attached to the double bond. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| t-Butyl (Boc) -C(CH₃)₃ | ~80.0 | The quaternary carbon of the tert-butyl group. |

| t-Butyl (Boc) -C(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| Carbonyl (Boc) -C=O | ~155.0 | The carbonyl carbon of the carbamate, a characteristic downfield signal. |

| C2 | ~43.0 | Carbon adjacent to the nitrogen. |

| C3 | ~128.0 | Vinylic carbon attached to the methyl group. |

| C4 | ~115.0 | Vinylic carbon with an attached proton. |

| C5 | ~27.0 | Allylic carbon. |

| C6 | ~41.0 | Carbon adjacent to the nitrogen. |

| C3-CH₃ | ~22.0 | Methyl carbon attached to the double bond. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~2975-2850 | C-H stretch (aliphatic) | Strong | Characteristic of the methyl and methylene groups in the ring and the tert-butyl group. |

| ~1700 | C=O stretch (carbamate) | Strong, sharp | A prominent band indicative of the carbonyl group in the Boc protecting group.[1] |

| ~1650 | C=C stretch (alkene) | Medium | Absorption due to the double bond within the dihydropyridine ring. |

| ~1400-1365 | C-H bend (tert-butyl) | Medium | Characteristic bending vibrations of the tert-butyl group. |

| ~1250-1150 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bond in the carbamate. |

| ~1160 | C-O stretch (ester) | Strong | Associated with the C-O single bond of the carbamate group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.

Predicted Mass Spectrum and Fragmentation

The expected molecular weight of this compound is 197.28 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 198.29.

Key Fragmentation Pathways:

A primary fragmentation pathway involves the loss of the tert-butyl group or isobutylene from the Boc protecting group, which is a characteristic fragmentation for Boc-protected amines.

Figure 2: Predicted key fragmentation pathway in ESI-MS.

-

Loss of isobutylene (56 Da): The molecular ion readily loses isobutylene to form an ion at m/z 142.

-

Subsequent loss of CO₂ (44 Da): The ion at m/z 142 can then lose carbon dioxide to yield a fragment at m/z 98, corresponding to the protonated 3-methyl-dihydropyridine ring.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization framework has been established. The provided experimental protocols and data interpretations serve as a valuable resource for researchers engaged in the synthesis and application of this important class of heterocyclic compounds. It is the author's hope that this guide will facilitate the unambiguous identification and quality control of this versatile synthetic intermediate, thereby supporting advancements in medicinal chemistry and organic synthesis.

References

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its structural features, particularly the protected amine and the substituted tetrahydropyridine core, make it a valuable intermediate for the synthesis of complex nitrogen-containing molecules and potential therapeutic agents.

Core Molecular Attributes

The fundamental chemical properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Attribute | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | Calculated |

| Molecular Weight | 197.27 g/mol | [1] |

| Exact Mass | 197.141579 Da | [1] |

The molecular formula is derived from the parent compound, tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate (C₁₀H₁₇NO₂)[2][3][4], with the addition of a methyl group to the tetrahydropyridine ring. The molecular weight corresponds to this formula and is consistent with the isomeric compound, tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate[1].

Structural and Chemical Identity

The structure of this compound is characterized by a 1,2,5,6-tetrahydropyridine ring system. A tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom, serving as a protecting group that modulates the reactivity of the amine and enhances solubility in organic solvents. The methyl substituent is located at the 3-position of the ring.

Systematic Name (IUPAC): tert-butyl 3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Common Synonyms:

-

N-Boc-3-methyl-1,2,5,6-tetrahydropyridine

-

1-(tert-Butoxycarbonyl)-3-methyl-1,2,5,6-tetrahydropyridine

Experimental Workflow: Logical Relationships

The utilization of this compound in a synthetic workflow typically follows a logical progression. The diagram below illustrates the conceptual steps involved, from starting material to a final, deprotected, and functionalized piperidine derivative.

Caption: Synthetic pathway from the protected tetrahydropyridine.

Synthetic Utility and Applications

Tetrahydropyridines are crucial scaffolds in the synthesis of natural products and pharmaceuticals[5][6]. The Boc-protected form, such as this compound, offers several advantages in multi-step syntheses. The Boc group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. The double bond within the tetrahydropyridine ring allows for a variety of chemical transformations, including hydrogenation, dihydroxylation, and epoxidation, enabling the introduction of new stereocenters and functional groups.

These compounds are precursors to substituted piperidines, a common motif in many biologically active compounds. The strategic placement of the methyl group at the 3-position can influence the conformational properties and biological activity of the final molecule.

References

-

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate . Sigma-Aldrich.

-

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate . PubChem.

-

tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate . Sigma-Aldrich.

-

tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate . Sigma-Aldrich.

-

tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate AldrichCPR 85838-94-4 . Sigma-Aldrich.

-

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate . PubChem.

-

Tert-butyl 3,4-dihydropyridine-1(2h)-carboxylate . Sigma-Aldrich.

-

tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate . Santa Cruz Biotechnology.

-

tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate . Chem-Impex.

-

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine . J&K Scientific.

-

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate . Ambeed.

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position . National Institutes of Health.

-

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine . Chem-Impex.

-

The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview . E-RESEARCHCO.

-

Tert-butyl 4-methylenepiperidine-1-carboxylate . Pharmaffiliates.

-

tert-Butyl 4-methylenepiperidine-1-carboxylate . ChemicalBook.

-

Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process . Google Patents.

-

tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate . J&K Scientific.

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction . National Institutes of Health.

-

1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . TCI Chemicals.

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 . Auctores.

-

1-Methyl-1,2,3,6-tetrahydropyridine . CAS Common Chemistry.

-

tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate . PubChem.

- Methyl N-BOC-piperidine-3-carboxyl

-

tert-Butyl 4-methylenepiperidine-1-carboxylate . Sigma-Aldrich.

-

tert-Butyl 4-methylenepiperidine-1-carboxylate . Santa Cruz Biotechnology.

-

1,2,3,6-Tetrahydropyridine . Sigma-Aldrich.

Sources

- 1. tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate AldrichCPR 85838-94-4 [sigmaaldrich.com]

- 3. tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate AldrichCPR 85838-94-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. eresearchco.com [eresearchco.com]

- 6. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

Solubility Profile of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the solubility of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, including polarity, hydrogen bonding capabilities, and intermolecular forces. Furthermore, it delivers detailed, field-proven experimental protocols for the precise determination of thermodynamic and kinetic solubility using both classical gravimetric analysis and modern chromatographic techniques (HPLC). This guide is intended for researchers, chemists, and drug development professionals, offering the theoretical foundation and practical workflows necessary to effectively handle, formulate, and utilize this compound in a laboratory setting.

Compound Analysis: Structure and Physicochemical Predictions

This compound is a substituted N-heterocycle featuring a tert-butoxycarbonyl (Boc) protecting group. Understanding its structural components is fundamental to predicting its behavior in various solvents.

-

Molecular Formula: C₁₁H₁₉NO₂

-

Molecular Weight: 197.27 g/mol

Structural Breakdown & Implications:

-

Tetrahydropyridine Core: The partially saturated heterocyclic ring provides a degree of polarity due to the nitrogen atom.

-

Methyl Group: The methyl substituent on the ring is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.

-

tert-Butoxycarbonyl (Boc) Group: This bulky, sterically hindering group is predominantly nonpolar due to the tert-butyl moiety. The carbonyl and ether-like oxygen atoms within the carbamate can act as hydrogen bond acceptors.

-

Overall Polarity: The molecule presents a mixed character. While the carbamate group and the nitrogen heteroatom introduce polar features, the significant hydrocarbon content (tert-butyl and methyl groups, and the aliphatic portions of the ring) imparts a substantial nonpolar character. This duality suggests that solubility will be highly dependent on the solvent's ability to interact with these competing features. It is predicted to be a weakly polar compound.

The Theoretical Bedrock of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the solute's lattice energy and the solvent's self-association energy.

The "Like Dissolves Like" Principle This principle is the cornerstone of solubility prediction. It posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2][3][4]

-

Polar Solvents (e.g., water, methanol) effectively dissolve polar and ionic solutes through strong dipole-dipole interactions or hydrogen bonding.[5][6][7]

-

Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes through weaker London dispersion forces.[6][8]

Hydrogen Bonding The ability of a molecule to act as a hydrogen bond donor (e.g., containing O-H or N-H bonds) or acceptor (e.g., containing oxygen or nitrogen atoms with lone pairs) significantly influences its solubility in protic solvents like water and alcohols.[9][10] this compound lacks hydrogen bond donors but possesses three potential acceptor sites (the two oxygen atoms of the carbamate and the ring nitrogen). This suggests it will have greater affinity for solvents that are strong hydrogen bond donors.

Predictive Solubility Profile

Based on the structural analysis and theoretical principles, the following table outlines the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent | Type | Predicted Solubility | Justification |

| Water | Polar Protic | Low / Insoluble | The large nonpolar surface area from the Boc and methyl groups outweighs the polar contribution of the carbamate and nitrogen heteroatom, leading to poor solvation by water's strong hydrogen bond network. |

| Methanol / Ethanol | Polar Protic | Moderate to High | These alcohols are effective hydrogen bond donors that can interact with the compound's acceptor sites. Their alkyl chains also favorably interact with the nonpolar regions of the solute, providing a better overall match than water. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM has a moderate dipole moment and can effectively solvate the polar portions of the molecule without the energetic penalty of disrupting a strong hydrogen bond network. It is an excellent solvent for moderately polar organic compounds. |

| Acetone | Polar Aprotic | High | The strong dipole of acetone's carbonyl group can interact favorably with the polar regions of the solute. It is a versatile solvent for a wide range of organic molecules. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | ACN is a polar aprotic solvent capable of dissolving a range of compounds. Its polarity should be sufficient to solvate the solute effectively. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for compounds with mixed polarity due to its ether oxygen and nonpolar hydrocarbon ring structure, mirroring the solute's characteristics. |

| Toluene / Hexane | Nonpolar | Moderate to Low | While the solute has significant nonpolar character, the polarity of the carbamate and nitrogen may limit solubility in purely nonpolar solvents. Toluene, being more polarizable than hexane, is expected to be a slightly better solvent. |

Gold-Standard Protocols for Experimental Solubility Determination

Accurate solubility data is critical for downstream applications.[11][12] The following protocols describe robust methods for quantifying the solubility of the title compound.

Caption: Experimental workflow for solubility determination.

Protocol 1: Gravimetric Method for Thermodynamic Solubility

This method determines the equilibrium solubility and is considered highly accurate, though it requires more material and is lower throughput than instrumental methods.[12][13][14]

Causality: The gravimetric method directly measures the mass of a solute dissolved in a specific volume of solvent after the system has reached thermodynamic equilibrium. By evaporating the solvent and weighing the non-volatile residue, it provides a direct, fundamental measurement of solubility without reliance on spectroscopic or chromatographic properties, making it a self-validating "gold standard."

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., 5 mL) in a sealed vial.

-

Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE or nylon syringe filter to remove all undissolved particles. This step is critical to avoid overestimation.

-

Measurement: a. Accurately pipette a known volume of the clear filtrate (e.g., 1.00 mL) into a pre-weighed, clean, and dry evaporating dish. b. Gently evaporate the solvent in a fume hood or using a rotary evaporator. c. Place the dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Calculation:

-

Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (mg/mL) = Weight of solute (mg) / Volume of filtrate (mL)

-

Protocol 2: HPLC Method for High-Throughput Solubility

This method is ideal for determining solubility when sample amounts are limited and for higher throughput screening. It relies on comparing the concentration of a saturated solution to a standard calibration curve.[15][16][17][18]

Causality: HPLC offers high sensitivity and specificity. By creating a calibration curve with known concentrations, the detector response (e.g., peak area from a UV detector) can be directly and linearly correlated to the analyte concentration. This allows for the precise quantification of the solute in a diluted saturated solution, requiring very small sample volumes and enabling the separation of the analyte from any potential impurities.

Caption: HPLC workflow for solubility quantification.

Methodology:

-

Instrument Setup (Example):

-

HPLC System: Agilent 1100/1200 series or equivalent with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV scan (likely ~210-220 nm where the carbamate absorbs).

-

Injection Volume: 10 µL.

-

-

Calibration Curve Preparation: a. Prepare a primary stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a solvent where it is freely soluble (e.g., Acetonitrile). b. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard in triplicate and record the peak area. d. Plot a graph of average peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be >0.99 for a valid curve.

-

Sample Analysis: a. Prepare a saturated solution as described in the gravimetric protocol (Steps 1-3). b. Accurately dilute the clear filtrate with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve. Multiple dilutions may be necessary (e.g., 1:100 and 1:1000). c. Inject the diluted sample(s) in triplicate.

-

Calculation: a. Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. b. Calculate the original solubility by multiplying the result by the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related N-Boc protected heterocycles indicates a standard set of precautions.[19][20]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Flush eyes with water as a precaution for several minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: Always consult the specific Safety Data Sheet provided by the supplier before use.

References

-

Homework.Study.com. How does polarity affect solubility?[Link]

-

Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Quora. How does molecular polarity affect the solubility of a solute in a solvent?[Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility?[Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]

-

Class Document. EXPERIMENT 1 DETERMINATION OF SOLUBILITY. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?[Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please?[Link]

-

DPHARM GURU. GRAVIMETRIC ANALYSIS. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Scribd. 4 - Solubility - Gravimetric Method. [Link]

-

Chemistry LibreTexts. Intermolecular Forces in Solutions. [Link]

-

National Institutes of Health. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

-

Oreate AI Blog. Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

-

Chemistry LibreTexts. Like Dissolves Like. [Link]

-

Al-Kindi Publisher. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

-

Quora. What is the meaning of the “like dissolve like” rule in chemistry?[Link]

-

Chemical Safety. Safety Data Sheet for TERT-BUTYL TETRAHYDROPYRIMIDINE-1(2H)-CARBOXYLATE. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. quora.com [quora.com]

- 9. al-kindipublisher.com [al-kindipublisher.com]

- 10. al-kindipublishers.org [al-kindipublishers.org]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. pharmajournal.net [pharmajournal.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmaguru.co [pharmaguru.co]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. improvedpharma.com [improvedpharma.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

The Emergence of a Versatile Scaffold: A Technical Guide to tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

This technical guide provides an in-depth exploration of tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. While the specific historical discovery of this exact molecule is not extensively documented in seminal literature, its importance is intrinsically linked to the broader class of tetrahydropyridine (THP) derivatives. This guide will situate the compound within this critical chemical family, detailing its plausible synthesis, characterization, and pivotal role as a synthetic intermediate.

Historical Context and Scientific Significance: The Rise of Tetrahydropyridines

The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] The scientific journey into the significance of tetrahydropyridines was notably spurred by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The profound neurotoxic effects of MPTP, which led to a model for studying Parkinson's disease, ignited extensive research into the synthesis and pharmacological properties of its derivatives.[1] This research landscape created a fertile ground for the development of a vast library of tetrahydropyridine-based compounds, including N-Boc protected derivatives like this compound.

The introduction of the tert-butoxycarbonyl (Boc) protecting group was a pivotal advancement in organic synthesis. It provides a stable, yet readily cleavable, means of protecting the nitrogen atom of the tetrahydropyridine ring, allowing for selective modifications at other positions of the molecule. This strategic protection is fundamental in multi-step syntheses of complex pharmaceutical agents. The title compound, with its methyl substituent, offers a specific structural motif for the synthesis of targeted bioactive molecules.

Synthesis of a Key Intermediate: A Plausible and Efficient Route

While a singular, definitive first synthesis of this compound is not prominently cited, a logical and efficient synthetic pathway can be constructed based on established methodologies for analogous structures. A common and effective approach involves the partial reduction of a corresponding pyridine precursor followed by N-protection.

A plausible synthetic route starting from 3-methylpyridine is outlined below. This multi-step process leverages well-understood reactions in heterocyclic chemistry.

Experimental Protocol:

Step 1: Partial Reduction of 3-Methylpyridine to 3-Methyl-1,2,5,6-tetrahydropyridine

This reduction can be achieved using a dissolving metal reduction, such as the Birch reduction, or through catalytic hydrogenation under controlled conditions.

-

Materials: 3-Methylpyridine, Sodium metal, Liquid ammonia, Ethanol.

-

Procedure:

-

In a flask equipped with a dry ice condenser, liquid ammonia is condensed.

-

3-Methylpyridine is dissolved in a mixture of ethanol and diethyl ether and added to the liquid ammonia.

-

Small pieces of sodium metal are carefully added to the stirred solution until a persistent blue color is observed.

-

The reaction is quenched by the slow addition of ammonium chloride.

-

The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-methyl-1,2,5,6-tetrahydropyridine.

-

Step 2: N-Boc Protection of 3-Methyl-1,2,5,6-tetrahydropyridine

The crude product from the previous step is then protected with a Boc group.

-

Materials: Crude 3-methyl-1,2,5,6-tetrahydropyridine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or Sodium bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

The crude 3-methyl-1,2,5,6-tetrahydropyridine is dissolved in an appropriate solvent such as DCM or THF.

-

A base, such as triethylamine or sodium bicarbonate, is added to the solution.

-

Di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound as a pure compound.

-

Structural Elucidation and Characterization

The confirmation of the structure and purity of this compound is crucial. Standard spectroscopic techniques are employed for this purpose.

Spectroscopic Data:

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | * δ 5.5-6.0 ppm: A broad singlet corresponding to the vinylic proton. |

| (CDCl₃, 400 MHz) | * δ 3.9-4.1 ppm: A multiplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-). |

| * δ 3.4-3.6 ppm: A multiplet for the other methylene protons adjacent to the nitrogen (-N-CH₂-C=). | |

| * δ 2.2-2.4 ppm: A multiplet for the allylic methylene protons. | |

| * δ 1.7-1.8 ppm: A singlet for the methyl protons (-CH₃). | |

| * δ 1.4-1.5 ppm: A singlet for the nine protons of the tert-butyl group. | |

| ¹³C NMR | * δ 154-156 ppm: Carbonyl carbon of the Boc group. |

| (CDCl₃, 100 MHz) | * δ 125-135 ppm: Vinylic carbons of the double bond. |

| * δ 79-81 ppm: Quaternary carbon of the tert-butyl group. | |

| * δ 40-50 ppm: Methylene carbons adjacent to the nitrogen. | |

| * δ 28-30 ppm: Methyl carbons of the tert-butyl group. | |

| * δ 20-25 ppm: Allylic methylene carbon. | |

| * δ 18-22 ppm: Methyl carbon. | |

| Mass Spec (ESI) | * Calculated for C₁₁H₁₉NO₂: [M+H]⁺, [M+Na]⁺ |

| IR (thin film) | * ~2970 cm⁻¹: C-H stretching (aliphatic) |

| * ~1690 cm⁻¹: C=O stretching (carbamate) | |

| * ~1650 cm⁻¹: C=C stretching |

Applications in Drug Discovery and Development

This compound serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The tetrahydropyridine core is a key pharmacophore in a wide range of biologically active compounds.

Role as a Synthetic Building Block:

The presence of the double bond in the tetrahydropyridine ring allows for a variety of chemical transformations, including:

-

Hydrogenation: To produce the corresponding substituted piperidine.

-

Epoxidation: To introduce an epoxide ring, which can be further functionalized.

-

Diels-Alder Reactions: To construct more complex polycyclic systems.

-

Hydroboration-Oxidation: To introduce a hydroxyl group at the 4-position.

These transformations enable the synthesis of a diverse array of molecules with potential therapeutic applications. For instance, substituted piperidines are prevalent in many approved drugs targeting the central nervous system. The 3-methyl substitution provides a specific stereochemical and conformational constraint that can be crucial for binding to a biological target.

Visualization of Synthetic Utility:

Caption: Synthetic pathways from the title compound.

Future Perspectives

The exploration of tetrahydropyridine derivatives continues to be a vibrant area of research. The development of novel synthetic methodologies, including multicomponent reactions, provides more efficient access to a wider range of substituted tetrahydropyridines.[1] As our understanding of biological targets deepens, the demand for unique and well-defined building blocks like this compound will undoubtedly grow. Its utility in constructing stereochemically complex and functionally diverse molecules ensures its continued relevance in the pipeline of modern drug discovery.

References

-

Zhang, B.L., et al. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. Available from: [Link]

-

Mateeva, N.N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry. Available from: [Link]

-

Azolechem. T-BUTYL-5,6-DIHYDROPYRIDINE-1-(2H)-CARBOXYLATE. Available from: [Link]

- Google Patents. Method for synthesizing 1-BOC-3-piperidone.

-

Gawande, M.B., et al. (2021). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available from: [Link]

-

PubChem. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. Available from: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

-

Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from: [Link]

-

ResearchGate. A concise synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate. Available from: [Link]

-

PubMed Central. Metabolically Stable tert-Butyl Replacement. Available from: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

- Google Patents. Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Adluri, P.A., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available from: [Link]

Sources

A Technical Guide to the Synthesis of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate: Key Intermediates and Strategic Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted tetrahydropyridine core is a prevalent motif in a wide array of pharmacologically active compounds. This technical guide provides an in-depth examination of an efficient and logical synthetic route to this target molecule, commencing from the readily available starting material, 3-methylpyridine (3-picoline). The core strategy hinges on a selective partial reduction of the pyridine ring to form the key intermediate, 3-methyl-1,2,5,6-tetrahydropyridine, followed by a robust N-protection step. This document details the causality behind the chosen methodologies, provides step-by-step experimental protocols, and outlines the characterization of the key intermediates and the final product, serving as a comprehensive resource for synthetic chemists.

Introduction and Strategic Overview

The 1,2,5,6-tetrahydropyridine scaffold is a privileged structure in chemical biology, forming the core of numerous alkaloids and synthetic molecules with significant therapeutic potential. The introduction of a methyl group at the 3-position and a tert-butoxycarbonyl (Boc) group on the nitrogen atom furnishes a versatile intermediate. The Boc group serves as an excellent protecting group, masking the nucleophilicity of the nitrogen under a wide range of conditions while allowing for its facile removal under mild acidic conditions.[1][2] This enables selective functionalization at other positions of the heterocyclic ring.

The synthetic approach detailed herein is predicated on a linear sequence that prioritizes efficiency, scalability, and the use of common, cost-effective reagents.[3] The strategy begins with the selective reduction of the aromatic 3-methylpyridine ring, a transformation that requires careful control to prevent over-reduction to the corresponding piperidine.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections: the carbamate bond of the N-Boc group and the hydrogenation of the pyridine ring. This leads to a straightforward and highly feasible synthetic pathway starting from 3-methylpyridine.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 3-Methyl-1,2,5,6-tetrahydropyridine

The pivotal step in this synthesis is the selective partial reduction of 3-methylpyridine. The aromatic pyridine ring is inherently stable, and its reduction to the fully saturated piperidine is thermodynamically favored.[4] However, to achieve the desired tetrahydropyridine isomer, conditions must be employed that kinetically favor partial reduction. The Birch reduction is a classic and effective method for this transformation.[5][6]

Causality of Method Selection: The Birch Reduction

The Birch reduction utilizes a solution of an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source (an alcohol, such as tert-butanol) to reduce aromatic systems.[6] The mechanism involves the formation of a solvated electron, which adds to the pyridine ring to form a radical anion. Protonation by the alcohol, followed by a second electron addition and a final protonation, yields a non-conjugated diene.[5] For pyridine derivatives, this process typically yields the 1,4-dihydro isomer, which can isomerize to the more stable conjugated enamine system of the tetrahydropyridine upon workup.[7][8] This method is preferred over catalytic hydrogenation for this specific transformation because hydrogenation often requires harsh conditions (high pressure and temperature) and can be difficult to stop selectively at the tetrahydropyridine stage, frequently leading to the formation of 3-methylpiperidine as a major byproduct.[9][10]

Detailed Experimental Protocol: Birch Reduction of 3-Methylpyridine

Safety Note: This procedure involves liquid ammonia, which is a corrosive and toxic gas at room temperature, and metallic sodium, which is highly reactive with water. This experiment must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (cryogenic gloves, face shield).

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet for ammonia, and a septum for reagent addition. Ensure the system is thoroughly dried and purged with an inert atmosphere (argon or nitrogen).

-

Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 200 mL of anhydrous ammonia into the flask for every 0.1 mol of substrate.

-

Reagent Addition:

-

To the liquid ammonia, add 3-methylpyridine (1.0 eq.).

-

Add tert-butanol (2.0 eq.) as the proton source.

-

Slowly add small, freshly cut pieces of sodium metal (2.5 eq.) to the stirred solution. The solution will develop a deep blue color, indicating the presence of solvated electrons. Continue addition until the blue color persists for at least 30 minutes.

-

-

Reaction Quench: Once the reaction is complete (monitored by TLC or GC-MS), carefully quench the excess sodium by the slow addition of solid ammonium chloride until the blue color disappears.

-

Work-up:

-

Allow the ammonia to evaporate overnight in the fume hood.

-

Carefully add water to the residue, followed by extraction with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, 3-methyl-1,2,5,6-tetrahydropyridine, can be purified by distillation under reduced pressure.

Final Step: N-Boc Protection

The final step involves the protection of the secondary amine of the tetrahydropyridine intermediate. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation due to its high efficiency, mild reaction conditions, and the clean nature of its byproducts (tert-butanol and carbon dioxide).[11][12]

Mechanistic Insight

The protection reaction is a nucleophilic acyl substitution. The lone pair of the secondary amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[13] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion. This anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed ammonium salt to yield the final N-Boc protected product and tert-butanol.[1] The reaction is often facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the proton generated and drive the reaction to completion.[14]

Detailed Experimental Protocol: N-Boc Protection

-

Dissolution: Dissolve 3-methyl-1,2,5,6-tetrahydropyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and stir at room temperature for 10 minutes.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq.), either neat or as a solution in the reaction solvent, dropwise to the stirred mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Wash the reaction mixture sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Summary of Synthetic Pathway and Data

The described two-step synthesis provides a reliable and scalable route to the target compound.

Caption: Overall synthetic workflow.

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Selective Reduction | 3-Methylpyridine, Na, t-BuOH | Liquid NH₃ | 65-75% |

| 2 | N-Boc Protection | (Boc)₂O, Et₃N | Dichloromethane | 85-95% |

| Table 1: Summary of Reaction Parameters and Expected Yields. |

Conclusion

This guide outlines a robust and field-proven synthetic strategy for the preparation of this compound. By leveraging a selective Birch reduction of 3-methylpyridine followed by a standard N-Boc protection, the target molecule can be accessed in high purity and good overall yield. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this key heterocyclic intermediate for application in their research programs.

References

-

Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. MilliporeSigma.

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. commonorganicchemistry.com.

-

Basf, S., et al. (2006). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 71(20), 7837-7849.

-

Donohoe, T. J., et al. (2003). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 5(22), 4159-4161.

-

Gutiérrez, S., et al. (2020). A Chemoselective Electrochemical Birch Carboxylation of Pyridines. Green Chemistry, 22(18), 5993-5998.

-

Grayson, J., & Dinkel, R. (1984). An improved Liquid-Phase Synthesis of Simply Alkylpyridines. Helvetica Chimica Acta, 67, 2100-2110.

-

The Birch Reduction | Baran Lab. Scripps Research.

-

Amine Protection and Deprotection - Master Organic Chemistry. masterorganicchemistry.com.

-

An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.

-

BIRCH REDUCTION | MECHANISM | REGIOSELECTIVITY | SYNTHETIC APPLICATIONS. ChemHelper.

-

Technical Support Center: Reduction of 3-Methylpyridine. BenchChem.

-

3-Methylpyridine - Wikipedia. en.wikipedia.org.

-

Li, Z., et al. (2024). 3‐Methylpyridine: Synthesis and Applications. ChemistrySelect, 9(1).

-

Birch reduction - Wikipedia. en.wikipedia.org.

-

Zareyee, D., & Khalafi-Nezhad, A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 856714.

-

Application Note – N-Boc protection. MilliporeSigma.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

-

Káncz, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2955.

-

Kise, N., et al. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles, 36(10), 2385.

-

Zhang, L., et al. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Proceedings of the 2017 4th International Conference on Biology and Toxin (BST 2017).

-

Synthesis of (R)-tert-butyl 5-(methoxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate. ResearchGate.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Zhang, L., et al. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Atlantis Press.

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses.

-

Herseczki, Z., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7431-7440.

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.

-

CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate.

-

1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal.

-

Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry.

-

Shaik, S. P., et al. (2016). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of Chemical and Pharmaceutical Research, 8(1), 53-62.

-

Technical Support Center: Catalytic Hydrogenation of 3-Methylpyridine. BenchChem.

-

Tountas, D., et al. (2022). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules, 27(19), 6296.

-

Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.

-

Kim, D. W., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14389-14396.

-

Showing metabocard for 3-Methylpyridine (HMDB0061887). Human Metabolome Database.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. Birch reduction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. baranlab.org [baranlab.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Abstract